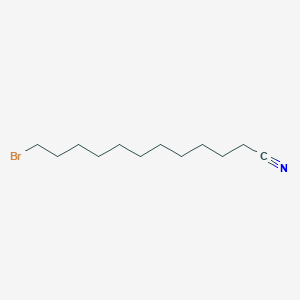

12-Bromododecanenitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, a bromo-capped diruthenium complex is generated using N-bromosuccinimide (NBS) and exhibits catalytic utility for bromination reactions . Similarly, 5-bromopenta-2,4-diynenitrile is synthesized from commercially available compounds and further reacts with secondary amines to form various functionalized scaffolds . A stable 1-bromoalumole is synthesized through the reaction of a dilithio derivative with AlBr3, demonstrating the potential for further functionalization . The synthesis of 1-bromododecane using hydrobromic acid is also reported, achieving high yield and purity .

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for understanding their reactivity and potential applications. The crystal and molecular structure of 12-bromo[2.2][2.2]paracyclophane is determined by X-ray diffraction, revealing an orthorhombic crystal structure with a unique arrangement of benzene rings . The structure of 4-bromo-2,6-dichlorobenzonitrile is described as normal, with interesting crystal packing features that suggest interactions between the nitrile and bromine moieties .

Chemical Reactions Analysis

Brominated compounds participate in a variety of chemical reactions. The diruthenium complex mentioned earlier catalyzes olefin aziridination in the presence of NBS . The reactivity of 5-bromopenta-2,4-diynenitrile towards terminal alkynes leads to the formation of diene and benzofulvene scaffolds, with the reaction mechanism investigated both experimentally and theoretically . The n-bromododecane-1,12-diols synthesized in one study are used as conformational probes for general anesthetic target sites, demonstrating the diverse applications of brominated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The n-bromododecane-1,12-diols show a large dependence on the position of the bromine atom for their partition coefficients and inhibition constants for firefly luciferase, indicating the importance of molecular conformation for their biological activity . The crystal packing in 4-bromo-2,6-dichlorobenzonitrile suggests a potential interaction between the nitrile group and bromine, which could affect its reactivity and physical properties .

Propiedades

IUPAC Name |

12-bromododecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWUNQPQBYXSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC#N)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518678 | |

| Record name | 12-Bromododecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54863-47-7 | |

| Record name | 12-Bromododecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

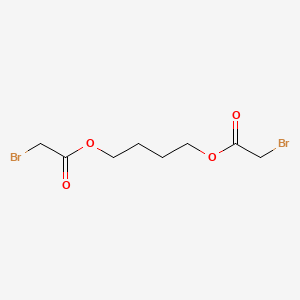

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.